molecular formula C12H14ClN5O3S B12464748 N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide

Cat. No.: B12464748
M. Wt: 343.79 g/mol
InChI Key: FOLRZYCWGFEFSZ-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted dimethoxyphenyl group, a tetrazole ring, and a sulfanylacetamide moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the tetrazole with a suitable thiol compound.

    Formation of the Acetamide Moiety: The final step involves coupling the sulfanyl-tetrazole intermediate with 5-chloro-2,4-dimethoxyphenyl acetic acid under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chloro group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of any nitro or carbonyl groups.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure.

    Industry: Possible applications in materials science or as a specialty chemical.

Mechanism of Action

The mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole ring, for example, is known to mimic carboxylate groups, potentially allowing the compound to inhibit enzymes that recognize carboxylate substrates.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1H-tetrazol-5-yl)sulfanyl]acetamide: Lacks the methyl group on the tetrazole ring.

    N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propionamide: Has a propionamide instead of an acetamide moiety.

Uniqueness

N-(5-chloro-2,4-dimethoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C12H14ClN5O3S

Molecular Weight

343.79 g/mol

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(1-methyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C12H14ClN5O3S/c1-18-12(15-16-17-18)22-6-11(19)14-8-4-7(13)9(20-2)5-10(8)21-3/h4-5H,6H2,1-3H3,(H,14,19)

InChI Key

FOLRZYCWGFEFSZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl

Origin of Product

United States

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